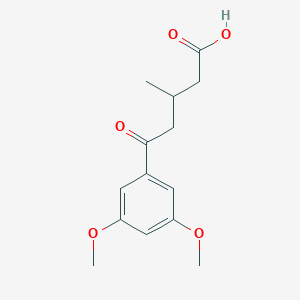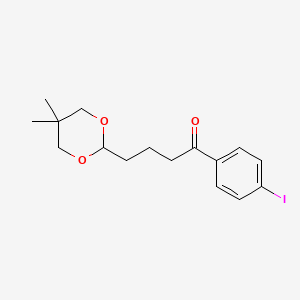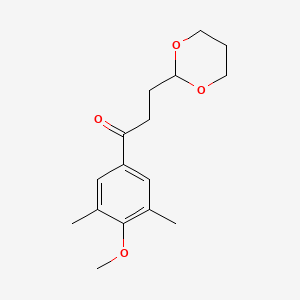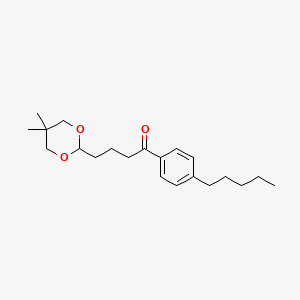![molecular formula C17H15N3O2 B3025230 2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid CAS No. 904815-26-5](/img/structure/B3025230.png)
2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Descripción general
Descripción
“2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” is a chemical compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol. It belongs to the class of quinoxalines, which are bicyclic aromatic heterocyclic systems, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a significant area of research due to their potential biological and pharmaceutical properties . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The structure of “2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” would be a derivative of this basic quinoxaline structure.
Chemical Reactions Analysis
Quinoxalines and their derivatives have been synthesized using various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
“2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” is a chemical compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Aplicaciones Científicas De Investigación
Anticancer Activity
DMAPQ has demonstrated promising anticancer potential. Researchers have explored its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s ability to interfere with key signaling pathways makes it an interesting candidate for targeted cancer therapies .
Photodynamic Therapy (PDT)
In PDT, light-sensitive compounds generate reactive oxygen species upon exposure to light, selectively destroying cancer cells. DMAPQ, due to its photophysical properties, can serve as a photosensitizer in PDT. Its absorption in the visible range makes it suitable for tumor-specific treatment .
Organic Light-Emitting Diodes (OLEDs)
DMAPQ’s π-conjugated structure qualifies it for use in OLEDs. By incorporating it into emissive layers, researchers have achieved efficient electroluminescence. Its electron-transporting properties contribute to OLED performance .
Antibacterial Agents
Studies have explored DMAPQ derivatives as potential antibacterial agents. Their activity against Gram-positive and Gram-negative bacteria suggests a novel avenue for combating drug-resistant pathogens .
Dye-Sensitized Solar Cells (DSSCs)
DMAPQ derivatives have been investigated as sensitizers in DSSCs. Their absorption in the visible spectrum allows efficient light harvesting, contributing to enhanced solar cell efficiency .
Quinoxaline-Based Fluorescent Probes
Researchers have designed fluorescent probes based on DMAPQ derivatives. These probes selectively bind to specific biomolecules (e.g., proteins, nucleic acids) and enable visualization of cellular processes. Their use in live-cell imaging and diagnostics is an exciting prospect .
Direcciones Futuras
Quinoxalines and their derivatives have attracted considerable attention due to their potential biological and pharmaceutical properties . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of “2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” and similar compounds may involve further exploration of their synthesis, functionalization, and potential biological and pharmaceutical activities.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They are used as dyes, pharmaceuticals, and antibiotics .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is relevant to the compound, involves the formation of a new carbon-carbon bond, which can significantly affect the structure and function of biomolecules .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities .
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)12-8-6-11(7-9-12)15-10-18-16-13(17(21)22)4-3-5-14(16)19-15/h3-10H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMFUOEJIFFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















